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Tris(dimethylamido)aluminum(III)

Atomic Layer Deposition Aluminum Oxide Thin Films Carbon Contamination

Minimizing carbon contamination in ALD Al₂O₃ gate dielectrics is critical for sub-5 nm device performance. Tris(dimethylamido)aluminum(III) (TDMAA) addresses this through Al-N ligand chemistry that fundamentally reduces film impurity profiles versus alkylaluminum alternatives. • <1.4 at.% C impurity in Al₂O₃ films with H₂O co-reactant, outperforming TMA for gate dielectric applications • Superior blocking efficiency with DDT SAMs enabling thicker area-selective ALD at advanced nodes • Stoichiometric AlN deposition at 225-300°C for GaN HEMT passivation without plasma-induced damage • <2 at.% (C+O) in c-axis AlN templating layers on Si at ≤400°C with N₂H₄ co-reactant Supplied in argon-purged packaging with lot-specific purity certification.

Molecular Formula C12H36Al2N6
Molecular Weight 318.42 g/mol
CAS No. 32093-39-3
Cat. No. B1591162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamido)aluminum(III)
CAS32093-39-3
Molecular FormulaC12H36Al2N6
Molecular Weight318.42 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3]
InChIInChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3
InChIKeyJGZUJELGSMSOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(dimethylamido)aluminum(III) (CAS 32093-39-3): ALD/CVD Precursor Properties and Procurement Considerations


Tris(dimethylamido)aluminum(III), also known as tris(dimethylamino)alane or TDMAA, is a homoleptic aluminum amide with the empirical formula Al(NMe₂)₃, existing as a dimeric solid at room temperature with a melting point of 82–84 °C and a density of 0.865 g/mL at 25 °C [1]. This compound belongs to the class of metal amide precursors used in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes, characterized by Al–N bonds rather than Al–C bonds found in conventional alkylaluminum precursors [2]. While historically underutilized compared to trimethylaluminum (TMA), recent investigations have demonstrated its utility as a volatile, thermally stable precursor for aluminum oxide, aluminum nitride, and ternary nitride thin films via both thermal and plasma-enhanced ALD [3].

Why Tris(dimethylamido)aluminum(III) Cannot Be Simply Substituted with Other Aluminum ALD Precursors


Generic substitution of aluminum ALD precursors is not straightforward because the choice of precursor fundamentally alters film impurity profiles, deposition temperature windows, and compatibility with area-selective deposition schemes. Tris(dimethylamido)aluminum(III) differs from alkylaluminum alternatives such as trimethylaluminum (TMA) in its ligand chemistry: TDMAA contains Al–N bonds rather than Al–C bonds, which directly impacts the carbon content in deposited films [1]. Additionally, TDMAA exhibits distinct surface adsorption behavior and blocking efficiency in area-selective ALD processes, where its larger molecular footprint and specific surface site reactivity confer advantages that alkylaluminum precursors cannot replicate [2]. Density functional theory calculations further indicate that TDMAA dimer has a lower activation energy than TMA monomer when reacting with NH₃, enabling film deposition at lower temperatures [3]. These chemically rooted differences mean that TDMAA is not a drop-in replacement for TMA or other aluminum precursors; process parameters must be optimized specifically for this compound to achieve its demonstrated advantages.

Quantitative Differentiation Evidence for Tris(dimethylamido)aluminum(III) Relative to Comparator Precursors


Carbon Impurity Reduction in Al₂O₃ Films: TDMAA vs. TMA

Al₂O₃ films deposited via thermal ALD using TDMAA and water co-reactant exhibited only 1.4% carbon impurity by XPS analysis after Ar⁺ sputtering removal of adventitious surface carbon [1]. This represents a substantial reduction compared to typical carbon incorporation observed with TMA-based Al₂O₃ ALD processes, where residual carbon from Al–CH₃ ligands can persist in the film [1].

Atomic Layer Deposition Aluminum Oxide Thin Films Carbon Contamination

Area-Selective Deposition Blocking Efficiency: TDMAA vs. TMA

In area-selective deposition studies using dodecanethiol (DDT) self-assembled monolayers as blocking layers, TDMAA (TDMAAl) demonstrated superior blocking compared to TMA across all tested deposition temperatures (100–140 °C) [1]. The improved blocking was most pronounced at 140 °C. This enhanced blocking efficiency is attributed to TDMAA's larger molecular size, which reduces penetration into SAM defects [1].

Area-Selective ALD Self-Assembled Monolayers Precursor Blocking

Chemical Passivation and Precursor Blocking with Small Molecule Inhibitors: TDMAA vs. TMA

When using acetylacetone (Hacac) as a small molecule inhibitor, TDMAA was found to be more easily blocked than TMA. This difference arises because TDMAA adsorbs on the same surface sites as Hacac, whereas TMA is reactive with additional surface sites that are not passivated by the inhibitor [1].

Area-Selective ALD Small Molecule Inhibitors Surface Chemistry

Activation Energy for AlN ALD with NH₃: TDMAA Dimer vs. TMA Monomer

Density functional theory (DFT) calculations indicate that the TDMAA dimer has a lower activation energy than the TMA monomer when reacting with NH₃ co-reactant, enabling AlN film deposition at lower thermal budgets [1]. Self-limiting growth was achieved up to 300 °C with a growth rate of 1.87 Å/cycle [1].

Aluminum Nitride Thermal ALD Density Functional Theory

Impurity Levels in AlN Films: TDMAA vs. TMA

AlN films deposited via PE-ALD using TDMAA and N₂ plasma contained ~1% carbon impurities, representing an improvement over many reported AlN films, particularly those using TMA as precursor [1]. TMA-based AlN films typically exhibit higher carbon contamination due to the presence of Al–CH₃ bonds in the precursor [1].

Aluminum Nitride Plasma-Enhanced ALD Film Purity

Low-Temperature AlN Film Quality with N₂H₄ Co-reactant: TDMAA vs. TMA

Using anhydrous hydrazine (N₂H₄) as co-reactant in atomic layer annealing (ALA) at ≤400 °C, TDMAA produced high-quality AlN films with <2 at. % combined carbon and oxygen contamination and large grain size [1]. These films successfully templated sputtered AlN growth, yielding >2× improvement in average grain size compared to amorphous template layers [1].

Atomic Layer Annealing Aluminum Nitride Low-Temperature Deposition

Recommended Application Scenarios for Tris(dimethylamido)aluminum(III) Based on Quantitative Differentiation Evidence


Low-Carbon Al₂O₃ Dielectric Layers in Microelectronics

TDMAA is the preferred precursor for thermal ALD of Al₂O₃ when minimizing carbon contamination is critical. The 1.4% carbon impurity level achieved with TDMAA/H₂O processes [5] makes it advantageous over TMA for gate dielectrics and passivation layers where carbon-related trap states degrade device performance.

Area-Selective Deposition for Advanced Patterning

TDMAA should be selected over TMA for area-selective ALD processes employing SAM blocking layers or small molecule inhibitors. Its superior blocking efficiency with DDT SAMs [5] and enhanced chemical passivation with Hacac [3] enable thicker selective growth and reduced defect nucleation, directly addressing edge placement error challenges in sub-5 nm node fabrication.

Low-Temperature Thermal ALD of AlN for GaN-Based Devices

For GaN-based micro-LED passivation and HEMT applications requiring AlN deposition at ≤300 °C, TDMAA is the precursor of choice. The lower activation energy of TDMAA dimer vs. TMA monomer [5] enables stoichiometric AlN growth at 225–300 °C with excellent interfacial coherence to GaN substrates, avoiding plasma-induced damage associated with PE-ALD processes.

AlN Templating Layers for Piezoelectric and Acoustic Devices

When depositing oriented c-axis AlN templating layers on silicon at BEOL-compatible temperatures (≤400 °C), TDMAA with N₂H₄ co-reactant outperforms TMA. The resulting films exhibit <2 at. % (C+O) contamination and enable >2× grain size improvement in subsequently sputtered AlN [5], critical for high-performance bulk acoustic wave (BAW) filters and MEMS resonators.

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